Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride
Overview
Description
Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride has been found to have significant antimycobacterial activity . The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, which is crucial for various metabolic processes in the cell. The exact binding pattern and stability of the protein-ligand complex are determined through molecular docking and dynamics studies .
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. By disrupting these pathways, the compound exerts its antimycobacterial effects.
Result of Action
The compound’s action results in significant antimycobacterial activity . Specifically, it has been found to inhibit the growth of Mycobacterium tuberculosis, with no acute cellular toxicity observed . The compound’s action is selective for Mycobacterium tuberculosis, as it showed no activity towards a panel of non-tuberculous mycobacteria .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antimycobacterial activity . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of pantothenate synthetase by binding to its active site, preventing the synthesis of pantothenate, an essential cofactor for bacterial growth . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, it inhibits pantothenate synthetase, affecting the synthesis of pantothenate and subsequently altering the levels of coenzyme A, a critical cofactor in metabolic processes . This compound also influences other metabolic pathways by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, depending on the expression of transporters and binding proteins that facilitate its uptake and retention . The localization and accumulation of this compound can influence its therapeutic efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of this compound is crucial for its therapeutic effects and can be modulated to enhance its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride typically involves the reaction of aminothiazole with bromo-oxopropanoic acid. The reaction proceeds through a series of steps including cyclization and dehydration to form the imidazo[2,1-b]thiazole core . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using a continuous flow system with multiple reactors. This method allows for the efficient production of the compound without the need for isolating intermediate products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride can undergo various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of medicinal applications, including as an antituberculosis agent.
Imidazo[4,5-b]pyridine: Recognized for its potential in treating infectious diseases.
Benzo[d]imidazo[2,1-b]thiazole: Explored for its antimycobacterial and anticancer properties.
Uniqueness: Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-11-6-7-1-2-8(4)6;/h1-3H,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPNQZLJAOGSEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CSC2=N1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-91-6 | |
Record name | imidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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